REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6](=O)[C:7]1[CH:12]=[C:11]([O:13][CH3:14])[C:10]([O:15][CH3:16])=[C:9]([O:17][CH3:18])[CH:8]=1)C.[NH2:21][NH2:22]>C(#N)C>[CH3:18][O:17][C:9]1[CH:8]=[C:7]([C:6]2[CH2:5][C:4](=[O:3])[NH:21][N:22]=2)[CH:12]=[C:11]([O:13][CH3:14])[C:10]=1[O:15][CH3:16]
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Name
|
|
Quantity
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2.82 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(C1=CC(=C(C(=C1)OC)OC)OC)=O)=O
|
Name
|
|
Quantity
|
640 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
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TEMPERATURE
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Details
|
to reflux for 16 hours
|
Duration
|
16 h
|
Type
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FILTRATION
|
Details
|
the solid was filtered
|
Type
|
WASH
|
Details
|
The solid was washed with acetonitrile (10 mL)
|
Type
|
CUSTOM
|
Details
|
dried under nitrogen
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C=1CC(NN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |